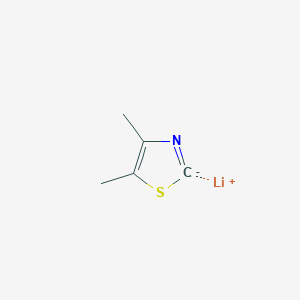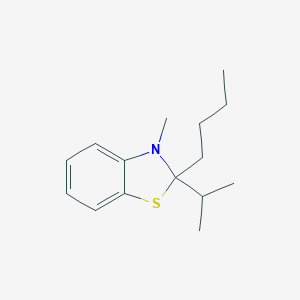
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole (abbreviated as BIT) is a chemical compound that is widely used as a biocide and preservative in various industrial and consumer products. BIT is a member of the benzothiazole family of compounds, which are known for their antimicrobial properties. BIT is particularly effective against bacteria, fungi, and algae, and is used in a variety of applications, including paints, coatings, adhesives, and personal care products.
Wirkmechanismus
The exact mechanism of action of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is also thought to inhibit the growth and reproduction of microorganisms by interfering with DNA synthesis and other metabolic processes.
Biochemische Und Physiologische Effekte
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to have low toxicity to humans and animals, and is generally considered to be safe for use in consumer products. However, some studies have suggested that 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole may have potential health effects, particularly with long-term exposure. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to be a skin sensitizer, and may cause allergic reactions in some individuals. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to be toxic to aquatic organisms, and may have negative environmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a widely used biocide and preservative, and has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has a broad spectrum of activity against microorganisms. However, 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole also has some limitations, particularly with regard to its toxicity and potential health effects. Careful handling and disposal of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is necessary to avoid exposure and minimize environmental impact.
Zukünftige Richtungen
There are many potential future directions for research on 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole and its applications. One area of interest is the development of new formulations and delivery methods for 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, to improve its efficacy and reduce its toxicity. Another area of research is the study of the environmental impact of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, and the development of alternative biocides and preservatives that are more environmentally friendly. Finally, there is a need for further research on the potential health effects of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term exposure and chronic toxicity.
Synthesemethoden
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 2-mercaptobenzothiazole with isobutyraldehyde and n-butylamine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellowish liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is particularly effective against Pseudomonas aeruginosa, a common pathogen that is often resistant to other antimicrobial agents.
Eigenschaften
CAS-Nummer |
123768-37-6 |
|---|---|
Produktname |
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C15H23NS |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
2-butyl-3-methyl-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-5-6-11-15(12(2)3)16(4)13-9-7-8-10-14(13)17-15/h7-10,12H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
NDSAUICGXJOYOB-UHFFFAOYSA-N |
SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
Kanonische SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
Synonyme |
Benzothiazole, 2-butyl-2,3-dihydro-3-methyl-2-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
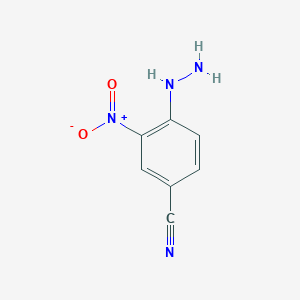
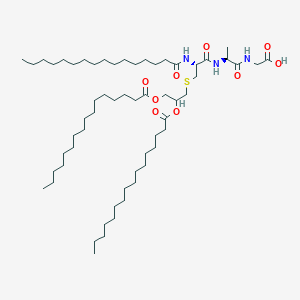
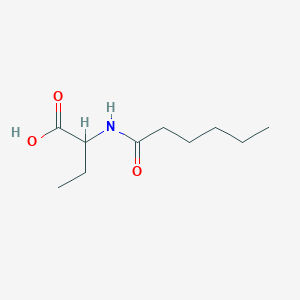
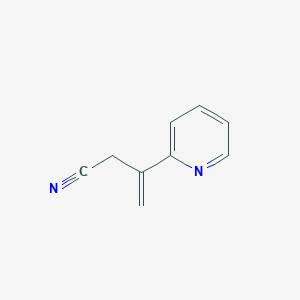
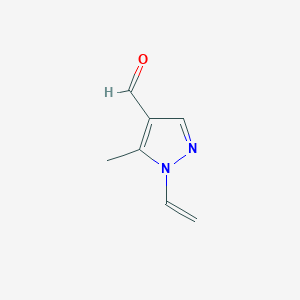
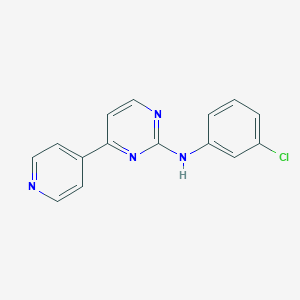
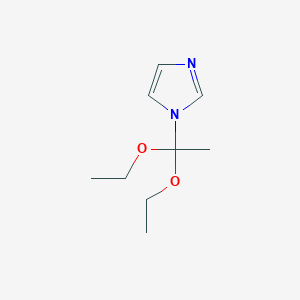
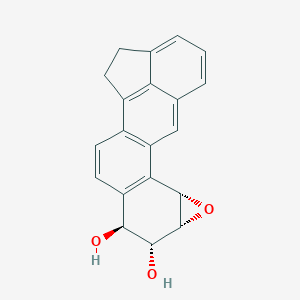
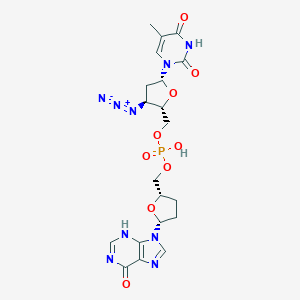

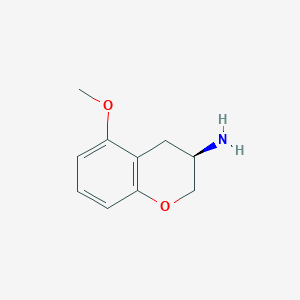
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
